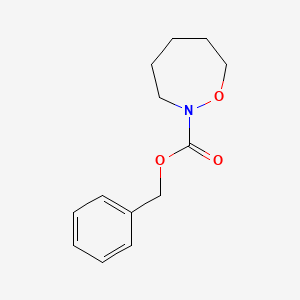
tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is a chemical compound with the molecular formula C12H25NO3 and a molecular weight of 231.33 g/mol . It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–). This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale reactions, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but with different functional groups.
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Contains a bromine atom and a pyridine ring, making it chemically distinct.
Uniqueness
Tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carbamate groups allow for versatile chemical modifications and interactions with biological targets, making it valuable in research and industrial applications.
Propiedades
Número CAS |
206266-41-3 |
|---|---|
Fórmula molecular |
C12H25NO3 |
Peso molecular |
231.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



